Pirprofen
Overview
Description
Molecular Structure Analysis
The molecular structure of pirprofen, 2-[3-chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoic acid, was determined by single crystal diffraction analysis . More detailed information about the molecular structure analysis is not available in the retrieved sources.
Physical And Chemical Properties Analysis
Pirprofen has a molar mass of 251.71 g/mol . The specific physical and chemical properties of Pirprofen, such as its melting point, boiling point, and solubility, are not detailed in the retrieved sources.
Scientific Research Applications
Pharmacokinetics and Efficacy
Pirprofen's pharmacokinetics have been extensively studied, revealing insights into its absorption and distribution within the body. In children with juvenile chronic arthritis, pirprofen was administered in varying doses, demonstrating similar pharmacokinetics to adults when adjusted for dose and body weight, without drug accumulation after repeated administration (Hallé et al., 2010). Similarly, a study on elderly arthritic patients and young volunteers showed little difference in peak concentrations and elimination half-lives between these groups, suggesting minimal influence of age and arthritic disease on pirprofen's pharmacokinetics (Rooney et al., 2004).
Neurological Applications
Research indicates that pirprofen can cross the blood-brain barrier rapidly, detectable in the cerebrospinal fluid within 15-30 minutes post-injection. This supports the hypothesis of its central analgesic action alongside its known peripheral effect (Zecca et al., 2004).
Comparative Studies with Other NSAIDs
Comparative studies with other non-steroidal anti-inflammatory drugs (NSAIDs) have been conducted. For instance, a study investigating ibuprofen's anti-tumor effect in gastric cancer cells suggested potential similarities in mechanisms between ibuprofen and other NSAIDs like pirprofen (Akrami et al., 2015). Another study compared the efficacy of a herbal formula for osteoarthritis with piroxicam, offering insights into alternative approaches and comparisons with pirprofen's analogs (Ardiyanto, 2015).
Transdermal Delivery and Pharmacokinetics
Research into the transdermal delivery of ibuprofen using ionic liquid technology has been explored, which could have implications for similar drugs like pirprofen in terms of improving skin permeability and bioavailability (Wu et al., 2019).
Educational and Research Development
Pirprofen's role in pharmacology and drug development has been highlighted in educational programs, such as the Antiviral Drug Research Proposal Activity, emphasizing the importance of understanding the drug design process and its application in real-world settings (Injaian et al., 2011).
Environmental Impact and Soil InteractionResearch on the sorption and desorption of NSAIDs, including drugs like pirprofen, in agricultural soils has provided insights into their environmental impact. For example, a study investigating the behavior of various NSAIDs in loam-textured soil highlighted differences in sorption behavior when present as mixtures, which could influence the environmental fate of pirprofen (Zhang et al., 2017).
Formulation and Optimization for Bioavailability
Efforts have been made to enhance the solubility and bioavailability of NSAIDs like pirprofen. A study focusing on the optimization of piroxicam nanosuspension using factorial design has relevance for similar efforts with pirprofen, aiming to improve its solubility and in vitro bioavailability (Alhamhoom et al., 2023).
Medical Countermeasures and Toxicology
The National Institutes of Health (NIH) has discussed the development of medical countermeasures for various conditions, including those that may involve the use of NSAIDs like pirprofen. This highlights the drug's potential role in broader medical and emergency response scenarios (Yeung et al., 2019).
Pharmaceutical Persistence in the Environment
Investigations into the persistence and partitioning of pharmaceuticals in the aquatic environment, including ibuprofen, a drug similar to pirprofen, have provided insights into the environmental impact and behavior of these compounds (Yamamoto et al., 2009).
Solubility Enhancement for Parenteral Dosage Forms
Research has been conducted to enhance the solubility of NSAIDs like pirprofen for parenteral dosage forms. A study on ibuprofen solubilization for freeze-dried parenteral dosage forms may offer insights applicable to pirprofen in developing more effective pharmaceutical formulations (Preskar et al., 2018).
Molecular Pathological Epidemiology
The field of molecular pathological epidemiology, which has explored the predictive biomarkers in colorectal cancer and the role of NSAIDs like aspirin, may provide a framework for understanding the broader impacts and interactions of drugs like pirprofen in various diseases (Ogino et al., 2014).
Cardiac Applications in Diabetic Models
A study on the effects of ibuprofen on cardiac fibrosis in diabetic rats offers potential insights into the cardiac applications of similar NSAIDs like pirprofen, particularly in the context of diabetes-related complications (Qiao et al., 2015).
Antibacterial Properties
The exploration ofnon-antibiotic drugs like acetaminophen and ibuprofen as antibacterial agents against specific pathogens sheds light on the potential antibacterial properties of NSAIDs, including pirprofen. This research can provide insights into alternative uses of these drugs in fighting bacterial infections (Jayaseelan, 2019).
Influence on Platelet Aggregation
Studies investigating the effects of various NSAIDs on platelet aggregation reveal the intricate roles these drugs play in influencing blood clotting mechanisms. This area of research is relevant to understanding the broader cardiovascular implications of pirprofen use (Cronberg et al., 2009).
Safety And Hazards
Pirprofen is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-9(13(16)17)10-4-5-12(11(14)8-10)15-6-2-3-7-15/h2-5,8-9H,6-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDSZXPFGCURGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023489 | |
Record name | Pirprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirprofen | |
CAS RN |
31793-07-4 | |
Record name | Pirprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31793-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirprofen [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031793074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13722 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KN291890 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.